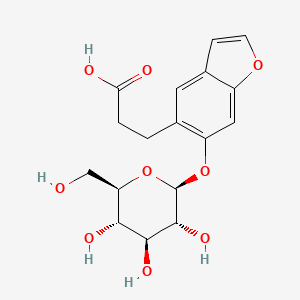
4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid” is a chemical compound . It has a molecular formula of C13H18N2O3 . It is used as an intermediate in the pharmaceutical industry .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H18N2O2/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17/h2-5H,6-10H2,1H3,(H,16,17) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.29 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Metabolic Pathway Identification in Drug Development :
- Mette G. Hvenegaard et al. (2012) studied the metabolism of Lu AA21004, a novel antidepressant, revealing its oxidation to various metabolites including a benzoic acid derivative similar in structure to 4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid. This study highlights the role of such compounds in understanding drug metabolism pathways (Hvenegaard et al., 2012).
Defense Chemicals in Plants :
- Hydroxamic acids derived from similar structures play a major role in plant defense mechanisms, as detailed in a study by H. Niemeyer (1988). These compounds are crucial in defending cereals against insects, fungi, and bacteria, underscoring the biological significance of such chemical structures in natural plant defense systems (Niemeyer, 1988).
Crystal Structure Analysis for Pharmaceutical Applications :
- Md. Serajul Haque Faizi et al. (2016) conducted a study on the crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, providing insights into its conformation and potential applications in drug design (Faizi et al., 2016).
Antimicrobial and Herbicidal Applications :
- H. Bektaş et al. (2007) explored the synthesis and antimicrobial activities of compounds including derivatives of 1,2,4-Triazole, which involved reactions with structures similar to this compound. This study demonstrates the potential of such compounds in developing antimicrobial agents (Bektaş et al., 2007).
Investigating Receptor-Based Mechanisms in HIV Research :
- C. Watson et al. (2005) studied the CCR5 receptor-based mechanism of action of 873140, a compound structurally related to this compound, providing insights into potential HIV treatments (Watson et al., 2005).
Mechanism of Action
Safety and Hazards
The compound is associated with the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-[[4-(hydroxymethyl)piperazin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-10-15-7-5-14(6-8-15)9-11-1-3-12(4-2-11)13(17)18/h1-4,16H,5-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTZQIVLLAZMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6,7,8-Tetramethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2763826.png)




![6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine](/img/structure/B2763838.png)
![2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid](/img/structure/B2763839.png)

![Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2763841.png)


![3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B2763846.png)
